3-amino-1-(2-methylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-amino-1-(2-methylpropyl)urea” is a chemical compound with the molecular formula C5H13N3O . It has a molecular weight of 131.18 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a urea group (-NH-CO-NH-) and a 2-methylpropyl group attached to one of the nitrogen atoms of the urea group .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of “this compound” are not documented, amino acids, which are structurally similar, are known to be colorless, crystalline substances. They have high melting points and are soluble in water .
Safety and Hazards
Future Directions
Research into urea derivatives, such as “3-amino-1-(2-methylpropyl)urea”, is ongoing. For example, urea-based anticancer agents are being explored, highlighting the potential of urea derivatives in medicinal chemistry . Another study discusses the potential of urea as a reagent to graft ureido groups onto amines at relatively low temperatures .
Mechanism of Action
Target of Action
The primary target of 3-amino-1-(2-methylpropyl)urea is the urease enzyme , specifically the metallochaperone UreG . Urease plays a crucial role in microbial infection, and its inhibition can lead to attenuated virulence of the pathogen .
Mode of Action
This compound interacts with its target by inhibiting the urease maturation process . This process involves the functional perturbation of UreG, which disrupts the insertion of nickel into the apo-urease . This unusual mode of action results in the inhibition of urease activity .
Biochemical Pathways
The compound affects the urea cycle , a series of biochemical reactions that convert highly toxic ammonia to urea for excretion . This cycle occurs in ureotelic organisms, primarily in the liver and to a lesser extent in the kidneys .
Pharmacokinetics
Similar compounds like urea are known to be used topically for debridement and promotion of normal healing of hyperkeratotic surface lesions . More research is needed to understand the ADME properties of this compound.
Result of Action
The result of the compound’s action is the inhibition of urease activity , which leads to the attenuation of the virulence of the pathogen . This could potentially be used in the development of antimicrobials .
Properties
IUPAC Name |
1-amino-3-(2-methylpropyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-4(2)3-7-5(9)8-6/h4H,3,6H2,1-2H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBSWVUVFXMIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878761 |
Source
|
Record name | 4-I-BUTYLSEMICARBAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79353-74-5 |
Source
|
Record name | 4-I-BUTYLSEMICARBAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-(2-methylpropyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.